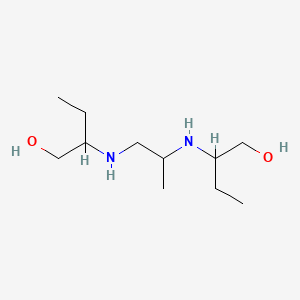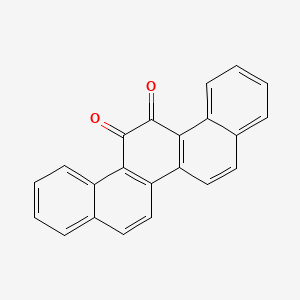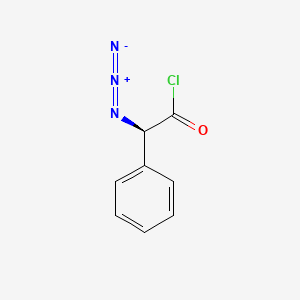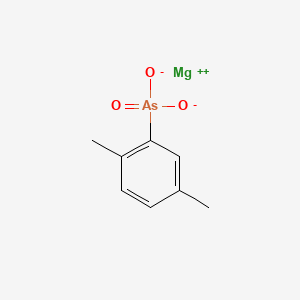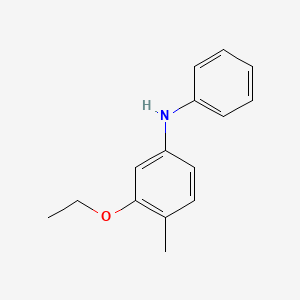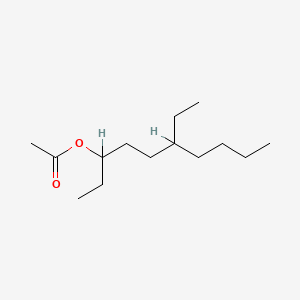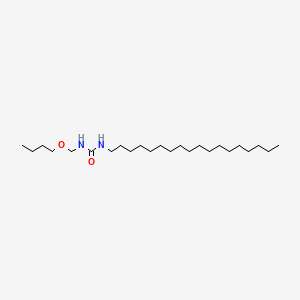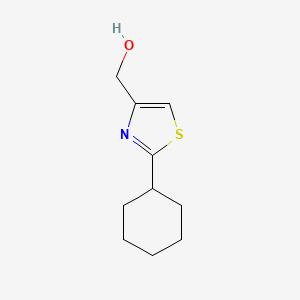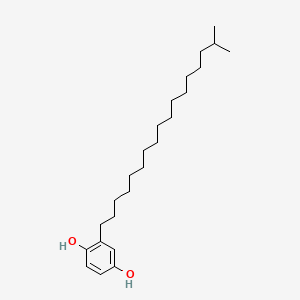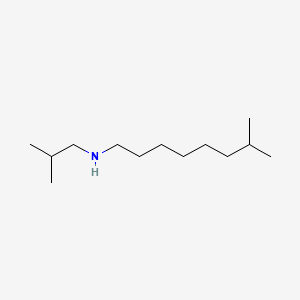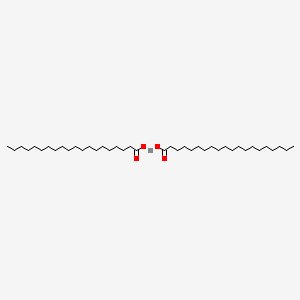
icosanoate;lead(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead icosanoate can be synthesized through the reaction of icosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the mixture to facilitate the formation of the lead icosanoate compound. The general reaction is as follows:
2 C20H40O2+PbO→Pb(C20H39O2)2+H2O
Industrial Production Methods
Industrial production of lead icosanoate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for specific applications.
Análisis De Reacciones Químicas
Types of Reactions
Lead icosanoate can undergo various chemical reactions, including:
Oxidation: Lead icosanoate can be oxidized to form lead oxides and other by-products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and icosanoic acid.
Substitution: Lead icosanoate can participate in substitution reactions where the icosanoate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like chloride or sulfate can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other oxidized products.
Reduction: Lead metal and icosanoic acid.
Substitution: Lead chloride, lead sulfate, and other lead salts.
Aplicaciones Científicas De Investigación
Lead icosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for lead toxicity.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of lead icosanoate involves its interaction with cellular components and enzymes. Lead ions can interfere with various biochemical pathways, leading to toxic effects. The icosanoate anion may also play a role in modulating the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Lead acetate: Another lead compound with similar properties but different anions.
Lead stearate: A lead salt of stearic acid, used in similar applications.
Lead palmitate: A lead salt of palmitic acid, with comparable properties.
Uniqueness
Lead icosanoate is unique due to its long-chain fatty acid anion, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective.
Propiedades
Número CAS |
94266-31-6 |
|---|---|
Fórmula molecular |
C40H78O4Pb |
Peso molecular |
830 g/mol |
Nombre IUPAC |
icosanoate;lead(2+) |
InChI |
InChI=1S/2C20H40O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
IMGCFEAIPPYFGB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


